![molecular formula C15H15ClN2OS2 B2906416 3-[(4-chlorophenyl)sulfanyl]-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}propanamide CAS No. 898438-62-5](/img/structure/B2906416.png)

3-[(4-chlorophenyl)sulfanyl]-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

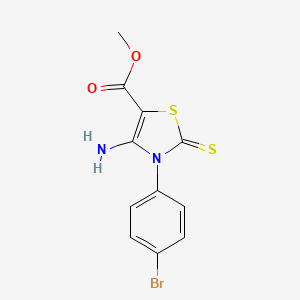

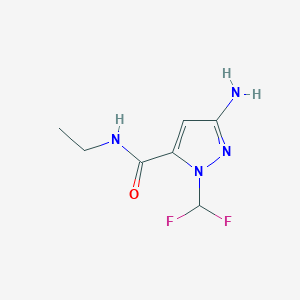

The compound features a thiazole ring, which is a heterocyclic organic structure containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are known for their diverse biological activities and have been explored in various contexts .

Molecular Structure Analysis

The compound’s molecular structure consists of a thiazole ring attached to a propanamide moiety. The chlorophenyl group contributes to its overall architecture. Refer to the ChemSpider link for a visual representation .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Antiviral Applications

This compound has shown potential in the field of antiviral research. Derivatives of this compound, particularly those with suitably substituted aryl substituents, have demonstrated inhibitory activity against viruses such as the tobacco mosaic virus (TMV) . This suggests its use in developing antiviral agents that could be tailored to target specific viruses.

Antibacterial and Antifungal Properties

The structural moiety of 1,3,4-thiadiazole, which is present in this compound, is known to exhibit antibacterial and antifungal properties . This makes it a candidate for creating new antibiotics and antifungals, addressing the growing concern of antibiotic resistance.

Analgesic and Anti-inflammatory Activities

Compounds containing the thiazole ring have been reported to possess significant analgesic and anti-inflammatory activities . This compound, with its unique structure, could be explored further for its efficacy in pain management and inflammation reduction.

Agricultural Applications

In agriculture, the antifungal and herbicidal properties of sulfonamide derivatives can be harnessed for crop protection . The compound’s ability to inhibit plant viruses offers a promising avenue for developing plant protection chemicals that safeguard crops from viral diseases.

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets due to their versatile nature . The interaction with these targets leads to changes in cellular processes, which can result in the observed biological activities.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways could be affected . These could include pathways related to inflammation, pain perception, microbial growth, and tumor progression, among others.

Pharmacokinetics

Thiazole derivatives, in general, have been found to exhibit good bioavailability . .

Result of Action

Given the diverse biological activities of thiazole derivatives, the effects could range from reduced inflammation and pain to inhibited microbial growth and tumor progression .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)sulfanyl-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2OS2/c16-10-4-6-11(7-5-10)20-9-8-14(19)18-15-17-12-2-1-3-13(12)21-15/h4-7H,1-3,8-9H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYDQLWDZUKYOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=N2)NC(=O)CCSC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2906340.png)

![Ethyl 3-(4-methoxyphenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2906341.png)

![2-[(2-Methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2906348.png)

![(2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2906349.png)

![1-(benzo[d]oxazol-2-yl)-N-(4-fluorobenzyl)pyrrolidine-2-carboxamide](/img/structure/B2906351.png)

![benzyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2906352.png)

![3-(4-ethoxyphenyl)-5-[3-(2-furyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2906356.png)